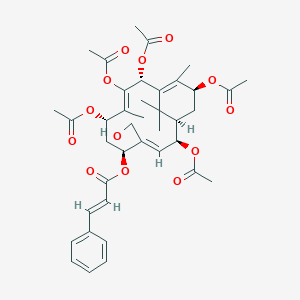

20-Deacetyltaxuspine X

Description

Properties

IUPAC Name |

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H48O13/c1-21-31(47-23(3)41)18-30-34(49-25(5)43)17-29(20-40)33(52-35(46)16-15-28-13-11-10-12-14-28)19-32(48-24(4)42)22(2)37(50-26(6)44)38(51-27(7)45)36(21)39(30,8)9/h10-17,30-34,38,40H,18-20H2,1-9H3/b16-15+,29-17+,37-22-/t30-,31-,32-,33-,34-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDZVYSKSQDUKG-IRKKXACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)CO)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/CO)OC(=O)/C=C/C3=CC=CC=C3)OC(=O)C)\C)/OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H48O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide on the Structure Elucidation of 20-Deacetyltaxuspine X by NMR and MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deacetyltaxuspine X is a member of the taxane family of diterpenoids, a class of natural products that has garnered significant attention in the field of oncology.[1] Taxanes are primarily isolated from various species of the yew tree (Taxus), with Taxus cuspidata being a known source of taxuspine derivatives.[2][3][4] The structural elucidation of these complex molecules is a critical step in understanding their biological activity and potential for drug development. This guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the structure of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the cornerstone techniques for natural product structure elucidation.

Spectroscopic Data Analysis

The structural framework of this compound would be determined through a combination of one- and two-dimensional NMR experiments, along with high-resolution mass spectrometry to ascertain the molecular formula.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of an unknown compound. For this compound, HRMS analysis would provide the accurate mass, from which the molecular formula, C₃₉H₄₈O₁₃, is derived.[1][5]

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Calculated m/z | Observed m/z | Molecular Formula |

| ESI+ | [M+H]⁺ | 725.3068 | Hypothetical | C₃₉H₄₉O₁₃⁺ |

| ESI+ | [M+Na]⁺ | 747.2888 | Hypothetical | C₃₉H₄₈NaO₁₃⁺ |

Note: Observed m/z values are hypothetical as the primary literature is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A suite of NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity | J (Hz) | Key HMBC Correlations | Key COSY Correlations |

| 1 | ~75.0 | ~1.50 | m | C2, C14 | H2 | |

| 2 | ~72.0 | ~3.80 | d | ~7.0 | C1, C3, C4 | H1, H3 |

| 3 | ~45.0 | ~2.50 | m | C2, C4, C5 | H2 | |

| 4 | ~135.0 | |||||

| 5 | ~138.0 | ~5.50 | d | ~8.0 | C3, C4, C6 | H6 |

| 6 | ~35.0 | ~2.10, 2.30 | m | C5, C7, C8 | H5, H7 | |

| 7 | ~78.0 | ~4.80 | m | C6, C8, C9 | H6 | |

| 8 | ~40.0 | |||||

| 9 | ~210.0 | |||||

| 10 | ~76.0 | ~6.20 | d | ~10.0 | C8, C9, C11 | H11 |

| 11 | ~130.0 | ~5.90 | d | ~10.0 | C9, C10, C12 | H10 |

| 12 | ~140.0 | |||||

| 13 | ~70.0 | ~4.90 | t | ~8.0 | C1, C12, C14 | H14 |

| 14 | ~38.0 | ~2.20, 2.40 | m | C1, C13 | H13 | |

| 15 | ~30.0 | |||||

| 16 | ~22.0 | ~1.10 | s | C1, C15, C17 | ||

| 17 | ~28.0 | ~1.20 | s | C1, C15, C16 | ||

| 18 | ~15.0 | ~1.80 | s | C11, C12, C19 | ||

| 19 | ~25.0 | ~2.10 | s | C11, C12, C18 | ||

| 20 | ~65.0 | ~4.20, 4.40 | m | C4, C5 | ||

| OAc | ~170.0, 21.0 | ~2.05 | s | |||

| OBz | ~166.0, 130.0, 129.5, 128.5 | ~8.0, 7.5, 7.6 | m |

Note: This data is hypothetical and is based on typical chemical shifts for taxane diterpenoids. The actual data would be required for a definitive structure elucidation.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments that would be cited in the structure elucidation of this compound.

Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., needles and bark of Taxus cuspidata) would be extracted exhaustively with a solvent such as methanol or ethanol at room temperature.

-

Partitioning: The crude extract would be suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction containing the taxanes would be subjected to a series of chromatographic techniques for purification.

-

Silica Gel Column Chromatography: Initial separation would be performed on a silica gel column using a gradient solvent system (e.g., hexane-ethyl acetate).

-

Sephadex LH-20 Column Chromatography: Further purification would be achieved using size-exclusion chromatography to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield this compound as a pure compound would be carried out using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

-

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source would be used.

-

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) would be prepared.

-

Data Acquisition: The sample would be introduced into the mass spectrometer via direct infusion or coupled with an HPLC system. Mass spectra would be acquired in both positive and negative ion modes over a mass range of m/z 100-1500.

NMR Spectroscopy

-

Instrumentation: NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: Approximately 1-5 mg of the purified compound would be dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

-

Data Acquisition:

-

1D NMR: ¹H and ¹³C NMR spectra would be acquired.

-

2D NMR: A series of 2D NMR experiments would be performed to establish the structure:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

-

-

Visualization of the Structure Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Caption: Workflow for the structure elucidation of a natural product.

Signaling Pathway for Structure Determination

The interplay of different spectroscopic data leads to the final structure. This logical relationship can be visualized as a signaling pathway.

Caption: Data integration pathway for 3D structure determination.

The structure elucidation of complex natural products like this compound is a meticulous process that relies on the synergistic use of advanced spectroscopic techniques. While the specific primary data for this compound is not publicly detailed, the established methodologies of MS and NMR, as outlined in this guide, provide a robust framework for determining its molecular formula, connectivity, and stereochemistry. The availability of complete and accurate spectroscopic data is paramount for the unambiguous assignment of the structure, which is a prerequisite for any further investigation into its biological properties and potential as a therapeutic agent.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Three new taxoids from the seeds of Japanese yew, Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taxezopidines M and N, taxoids from the Japanese yew, Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

In-depth Chemical Characterization of 20-Deacetyltaxuspine X: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deacetyltaxuspine X is a naturally occurring taxane derivative, a class of diterpenoids known for their complex chemical structures and significant biological activities. Taxanes are primarily isolated from various species of the yew tree (Taxus). These compounds, most notably Paclitaxel (Taxol®), are renowned for their potent anticancer properties, which stem from their unique mechanism of action involving the stabilization of microtubules, thereby inhibiting cell division. This compound is of particular interest to researchers for its potential as a precursor for the synthesis of novel, more efficacious taxane analogs and for comparative studies to understand the structure-activity relationships within this important class of molecules. This guide provides a summary of the available chemical and physical data for this compound and outlines the general experimental protocols used for the isolation and characterization of similar taxoids.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1. This data is crucial for its identification, handling, and for the design of further experimental work.

| Property | Value | Source |

| CAS Number | 284672-76-0 | N/A |

| Molecular Formula | C₃₉H₄₈O₁₃ | N/A |

| Molecular Weight | 724.791 g/mol | N/A |

| Boiling Point | 768.9 ± 60.0 °C at 760 mmHg | N/A |

| Density | 1.3 ± 0.1 g/cm³ | N/A |

| Storage Temperature | 2-8 °C | N/A |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

General Isolation and Purification Workflow of Taxoids

The isolation of taxane diterpenoids from plant material is a multi-step process that involves extraction, partitioning, and several stages of chromatography to separate the complex mixture of closely related compounds.

Caption: General experimental workflow for the isolation and characterization of taxoids.

1. Extraction:

-

Plant Material: Dried and ground biomass from a Taxus species is used as the starting material.

-

Solvent System: A mixture of an organic solvent and water, such as methanol/water or acetone/water, is commonly employed to extract a broad range of compounds, including the taxoids. The mixture is typically agitated with the plant material for an extended period.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.

2. Purification:

-

Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common approach involves partitioning between water and an organic solvent like dichloromethane or ethyl acetate. The taxoids will preferentially move into the organic phase.

-

Column Chromatography: The organic phase is concentrated and then subjected to column chromatography, typically using silica gel as the stationary phase. A gradient of solvents with increasing polarity is used to elute different fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often with a reversed-phase C18 column. This step is crucial for separating structurally similar taxoids.

3. Structural Elucidation:

-

Spectroscopic Analysis: The structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential for determining the carbon-hydrogen framework and the connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns that help in confirming the structure.

-

Biological Activity and Mechanism of Action

This compound is believed to share the fundamental mechanism of action of other taxanes. This involves binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. This disruption of microtubule dynamics is critical, as it arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cells. The study of analogs like this compound helps in understanding the specific structural features required for potent microtubule-stabilizing activity.

Signaling Pathways

The interaction of taxanes with microtubules triggers a cascade of downstream signaling events. While the specific pathways affected by this compound have not been elucidated, the general signaling consequences of taxane-induced microtubule stabilization are known to involve the activation of apoptotic pathways.

Caption: Simplified signaling pathway initiated by taxane-induced microtubule stabilization.

Conclusion

This compound represents an important member of the taxane family of natural products. While detailed spectroscopic data and a specific isolation protocol are not widely published, its fundamental physicochemical properties are known, and its biological activity is inferred from its structural similarity to other well-characterized taxanes. The general methodologies for the isolation and structural elucidation of taxoids provide a solid framework for researchers working with this compound. Further investigation into the specific biological effects and the synthesis of novel derivatives based on the this compound scaffold holds promise for the development of new anticancer agents.

The Enigmatic Taxane: A Technical Guide to the Natural Occurrence and Yield of Taxuspine X in Yew Trees

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of taxuspine X, a minor taxane found in yew trees (Taxus spp.). While the specific compound "20-Deacetyltaxuspine X" is not prominently documented in the reviewed scientific literature, this whitepaper will focus on the closely related and identified compound, taxuspine X. The information presented herein is a synthesis of available data on its natural occurrence, yield, and the broader context of taxane biosynthesis and isolation from Taxus species.

Natural Occurrence and Yield of Taxuspine X

Taxuspine X is a naturally occurring taxoid that has been isolated from the Japanese yew, Taxus cuspidata[1]. Unlike the well-studied paclitaxel (Taxol®), taxuspine X is considered a minor taxane, and as such, its yield from natural sources is significantly lower. Quantitative data on the specific yield of taxuspine X from various Taxus species and tissues is scarce in publicly available literature. However, we can infer its low abundance from the general distribution of taxoids in yew trees, where a few major compounds dominate, and a vast number of structurally diverse taxanes are present in trace amounts[2][3].

The table below summarizes the known information regarding the source of taxuspine X and provides a comparative context with the yields of more abundant taxanes.

| Compound | Taxus Species | Plant Part | Reported Yield (% of dry weight) | Reference |

| Taxuspine X | Taxus cuspidata | Not specified in detail | Not explicitly quantified, but implied to be a minor component | [1] |

| Paclitaxel (Taxol®) | Taxus brevifolia | Bark | 0.001 - 0.050 | [2] |

| 10-Deacetylbaccatin III | Taxus baccata | Needles | Can be a renewable precursor for paclitaxel synthesis | [4] |

| Various Taxoids | Taxus wallichiana | Needles | A source for various minor taxoids | [5] |

General Methodologies for Isolation and Quantification of Minor Taxanes

The isolation and quantification of minor taxanes like taxuspine X from the complex chemical matrix of yew trees require sophisticated analytical techniques. While a specific protocol for taxuspine X is not detailed in the available literature, a general workflow can be constructed based on established methods for other taxoids.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of minor taxanes from Taxus species.

Key Experimental Protocols

-

Extraction: Dried and ground yew biomass is typically extracted with polar solvents like methanol or ethanol. This is followed by partitioning between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

-

Chromatographic Separation: The crude extract undergoes multiple rounds of chromatography.

-

Column Chromatography: Initial separation is often performed on silica gel or reversed-phase (C18) columns using a gradient of solvents.

-

High-Performance Liquid Chromatography (HPLC): Further purification to isolate individual compounds is achieved using preparative HPLC.

-

-

Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

-

Biosynthesis of Taxanes in Yew Trees

The biosynthesis of taxanes is a complex pathway involving numerous enzymatic steps. While the complete pathway to every minor taxane is not fully elucidated, the core biosynthetic route leading to the taxane skeleton is well-established.

Overview of the Taxane Biosynthetic Pathway

The biosynthesis begins with the cyclization of geranylgeranyl diphosphate (GGPP) to form the basic taxane skeleton, taxa-4(5),11(12)-diene. This is followed by a series of hydroxylations, acetylations, and other modifications catalyzed by a suite of enzymes, primarily from the cytochrome P450 and acyltransferase families. The immense diversity of taxanes found in yew trees arises from the combinatorial action of these enzymes on various taxane intermediates.

The following diagram provides a simplified overview of the initial steps in the taxane biosynthetic pathway.

Concluding Remarks

Taxuspine X represents one of the hundreds of minor taxanes produced by yew trees. Its low natural abundance presents a significant challenge for its isolation and detailed biological characterization. The information available suggests its presence in Taxus cuspidata, but comprehensive data on its yield across different species and tissues remain to be established. Advances in analytical techniques and metabolomic studies of Taxus species will be crucial in uncovering the full profile of these minor taxoids and their potential biological activities. The general methodologies for taxane isolation and the understanding of their biosynthetic pathways provide a solid foundation for future research aimed at elucidating the role and potential applications of compounds like taxuspine X.

References

- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Minor taxoids from Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Taxuspine Class Taxoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taxane diterpenoids, a class of complex natural products isolated from yew trees (Taxus spp.), are of significant interest to the pharmaceutical industry due to their potent biological activities. While paclitaxel (Taxol®) is the most renowned member for its anticancer properties, the diverse array of other taxoids, including the taxuspine class, exhibit a range of pharmacological effects. Understanding the biosynthetic pathways of these compounds is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to taxuspine class taxoids, detailing the key enzymatic steps, potential points of divergence from the well-studied paclitaxel pathway, and relevant experimental methodologies.

The General Taxoid Biosynthetic Pathway: The Foundation

The biosynthesis of all taxoids originates from the general terpenoid pathway, starting with the cyclization of geranylgeranyl diphosphate (GGPP) to form the taxane skeleton. This initial phase is common to all taxoid classes, including the taxuspines.

The formation of the taxane core proceeds through the following key steps:

-

Cyclization of GGPP: The committed step in taxoid biosynthesis is the cyclization of the universal diterpenoid precursor, GGPP, catalyzed by taxadiene synthase (TS) to produce taxa-4(5),11(12)-diene.[1]

-

Hydroxylation at C5: The taxadiene core then undergoes a series of oxygenations, primarily mediated by cytochrome P450 monooxygenases. The first hydroxylation occurs at the C5α position, catalyzed by taxadiene 5α-hydroxylase , to yield taxa-4(20),11(12)-dien-5α-ol.[1]

-

Acetylation at C5: Following the initial hydroxylation, an acetyl group is transferred to the C5 hydroxyl group by taxadien-5α-ol O-acetyltransferase (TAT) , forming taxadien-5α-yl acetate.[2]

Divergence to the Taxuspine Class: The 14β-Hydroxylation Route

A critical bifurcation point in the taxoid biosynthetic pathway occurs after the formation of these early intermediates. The pathway can then proceed towards either 13α-hydroxylated taxoids (the paclitaxel branch) or 14β-hydroxylated taxoids, a key feature of many taxuspines.[3][4]

Feeding studies with labeled precursors in Taxus suspension cells have shown that acetylation at the C5 position of 5α-hydroxytaxadiene promotes the formation of 14β-hydroxy taxoids.[3] This suggests that the substrate specificity of downstream enzymes plays a crucial role in directing the metabolic flux towards different taxoid classes.

The key enzyme responsible for this divergence is taxoid 14β-hydroxylase , a cytochrome P450-dependent monooxygenase. This enzyme has been shown to efficiently and specifically hydroxylate 5α-acetoxy-10β-hydroxy taxadiene at the C14β position, yielding 5α-acetoxy-10β,14β-dihydroxy taxadiene.[4] This step is considered a gateway to the biosynthesis of various 14-hydroxylated taxoids, including members of the taxuspine family.

Hypothetical Biosynthetic Pathway of Taxuspine Class Taxoids

Based on the available evidence, a hypothetical biosynthetic pathway for the taxuspine class of taxoids can be proposed. This pathway follows the general taxoid route to the formation of key intermediates and then diverges through the action of taxoid 14β-hydroxylase and subsequent tailoring enzymes.

Quantitative Data

While extensive quantitative data for the paclitaxel biosynthetic pathway is available, specific kinetic parameters and yields for the enzymes and reactions unique to the taxuspine pathway are not yet well-characterized. The following tables summarize the available data for the early, common steps of the taxoid biosynthetic pathway.

Table 1: Kinetic Parameters of Early Taxoid Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

| Taxadiene Synthase (TS) | GGPP | 0.6 ± 0.1 | 0.012 ± 0.001 | [1] |

| Taxoid 14β-hydroxylase | 5α-acetoxy-10β-hydroxy taxadiene | ~50 | Not reported | [4] |

Table 2: Representative Yields of Taxoids in Taxus Cell Cultures

| Taxoid | Taxus Species | Culture Condition | Yield | Source |

| Paclitaxel | T. chinensis | Elicited with methyl jasmonate | 25 mg/L | [5] |

| 14β-hydroxy taxoids | T. media | Feeding with 5α-acetoxytaxadiene | Increased proportion | [3] |

Experimental Protocols

The elucidation of taxoid biosynthetic pathways relies on a combination of techniques, from cell culture to enzymatic assays and sophisticated analytical methods.

Taxus Cell Culture and Elicitation

-

Cell Line Initiation: Callus cultures are initiated from sterile explants (e.g., needles, stems) of Taxus species on solid medium such as Gamborg's B5 medium supplemented with plant growth regulators (e.g., auxins and cytokinins).

-

Suspension Cultures: Friable callus is transferred to liquid medium to establish suspension cultures, which are maintained on a shaker for aeration.

-

Elicitation: To enhance the production of taxoids, elicitors such as methyl jasmonate, salicylic acid, or fungal extracts are added to the cell cultures.[6][7] The timing and concentration of the elicitor are critical parameters to optimize.

Enzyme Assays

-

Enzyme Source: Enzymes can be obtained from crude cell-free extracts of Taxus cells or through heterologous expression of the corresponding genes in systems like E. coli or yeast.

-

Assay Conditions: A typical assay mixture for a cytochrome P450 hydroxylase includes the enzyme preparation, the taxoid substrate, NADPH, and a suitable buffer (e.g., phosphate buffer, pH 7.5).[4]

-

Product Detection: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by radio-TLC, HPLC, or LC-MS to identify and quantify the hydroxylated taxoid.

Isolation and Purification of Taxoids

-

Extraction: Taxoids are typically extracted from dried and ground Taxus biomass or harvested cells using solvents like methanol, ethanol, or acetone, often in combination with water.[8][9]

-

Purification: The crude extract is subjected to a series of chromatographic steps for purification. This often involves liquid-liquid partitioning followed by column chromatography on silica gel or reversed-phase materials (e.g., C18).[10][11] High-performance liquid chromatography (HPLC) is used for final purification and isolation of individual taxoids.

Analytical Techniques for Identification and Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for the separation and quantification of taxoids in extracts.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of known and novel taxoids by providing molecular weight and fragmentation data.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for the complete structure elucidation of new taxoids.[12][13] Techniques like 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR are employed to determine the chemical structure and stereochemistry.

Conclusion and Future Perspectives

The biosynthetic pathway of taxuspine class taxoids, while not fully elucidated, is beginning to be understood through the lens of the broader taxoid metabolic network. The discovery of the 14β-hydroxylation pathway as a key divergence point provides a solid foundation for future research. The immediate challenges lie in the identification and characterization of the subsequent "tailoring" enzymes—hydroxylases, acyltransferases, and others—that are responsible for the vast structural diversity observed within the taxuspine class.

Future research efforts should focus on:

-

Functional Genomics: Utilizing transcriptomic and proteomic data from taxuspine-producing Taxus species to identify candidate genes for the downstream tailoring enzymes.

-

Heterologous Expression and Characterization: Expressing these candidate genes in microbial or plant systems to confirm their enzymatic function and substrate specificity.

-

Metabolic Engineering: Leveraging the knowledge of the biosynthetic pathway to engineer microbial or plant hosts for the targeted production of specific taxuspines with desirable pharmacological properties.

A deeper understanding of the taxuspine biosynthetic pathway will not only unravel the intricate biochemistry of these fascinating molecules but also pave the way for their sustainable and scalable production, ultimately benefiting the fields of medicine and drug development.

References

- 1. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Feeding Cultured Taxus Cells with Early Precursors Reveals Bifurcations in the Taxoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taxoid metabolism: Taxoid 14beta-hydroxylase is a cytochrome P450-dependent monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elicitation of Taxus sp. cell cultures for production of taxol | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 9. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

- 10. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method [mdpi.com]

- 11. US6066748A - Process of extracting TAXOL® from taxus cuspidata - Google Patents [patents.google.com]

- 12. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometry and NMR spectroscopy: modern high-end detectors for high resolution separation techniques--state of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 20-Deacetyltaxuspine X: A Technical Guide

Disclaimer: As of the compilation of this document, specific biological activity data for 20-Deacetyltaxuspine X is not extensively available in the public domain. This guide therefore provides a comprehensive framework for its preliminary biological screening based on established methodologies for the broader class of taxane diterpenoids. The quantitative data presented are illustrative examples derived from studies on analogous compounds and should be treated as representative rather than definitive for this compound.

This technical whitepaper outlines a strategic approach to the initial biological evaluation of this compound, a member of the taxane diterpenoid family. Taxanes are renowned for their potent biological activities, most notably the anticancer effects of paclitaxel and docetaxel.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and data presentation formats for assessing the cytotoxic, anti-inflammatory, and antimicrobial potential of this compound.

Data Presentation: Biological Activity Profile

A preliminary screening of a novel taxane derivative like this compound would typically involve assessing its activity across several domains. The following tables summarize the expected quantitative data from such an evaluation.

Table 1: In Vitro Cytotoxicity Data

This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a substance needed to inhibit a biological process by half. Lower IC50 values denote higher potency. The data here are representative for taxane compounds against various human cancer cell lines.

| Cell Line | Cancer Type | Representative IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 - 10 |

| A549 | Lung Carcinoma | 5 - 20 |

| HeLa | Cervical Adenocarcinoma | 3 - 15 |

| Paca-44 | Pancreatic Cancer | 10 - 50 |

| KOPN-8 | Acute Lymphoblastic Leukemia | 1 - 10 |

Data are hypothetical examples based on known taxane activities.[5][6]

Table 2: Anti-Inflammatory Activity

This table illustrates the potential of a compound to reduce inflammatory markers in a cell-based assay, typically using lipopolysaccharide (LPS)-stimulated macrophages.[7][8][9]

| Assay | Biomarker | Representative Inhibition (%) at 10 µM | Representative IC50 (µM) |

| Griess Assay | Nitric Oxide (NO) | 60 - 80% | 5 - 15 |

| ELISA | TNF-α | 50 - 70% | 8 - 20 |

| ELISA | IL-6 | 45 - 65% | 10 - 25 |

| ELISA | IL-1β | 55 - 75% | 7 - 18 |

Data are hypothetical examples based on known diterpenoid activities.[7][10]

Table 3: Antimicrobial Screening

This table shows the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.[11][12]

| Microorganism | Type | Representative MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 16 - 64 |

| Escherichia coli | Gram-negative bacteria | 32 - 128 |

| Candida albicans | Fungal (Yeast) | 8 - 32 |

Data are hypothetical examples based on activities of natural product extracts.[11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable screening results. The following are standard protocols for the key assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5%. Cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: The plate is incubated for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Data Acquisition: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite (a stable product of NO) is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-only treated cells.

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12][13][14]

-

Inoculum Preparation: A suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbes, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Diagrams of key biological pathways and experimental workflows provide a clear visual summary of the compound's potential mechanisms and the screening process.

Caption: Workflow for the preliminary biological screening of this compound.

References

- 1. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taxanes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Screening methods for natural products with antimicrobial activity: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

20-Deacetyltaxuspine X: A Potential Multidrug Resistance Reversal Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, leading to treatment failure and tumor recurrence. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively effluxes a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. The taxane family of natural products, renowned for its potent anticancer agents like paclitaxel and docetaxel, has also yielded compounds with the ability to reverse MDR. Among these, 20-deacetyltaxuspine X, a diterpenoid isolated from the Japanese yew Taxus cuspidata, has emerged as a promising candidate for further investigation as an MDR reversal agent. This technical guide provides a comprehensive overview of the current understanding of this compound and its potential to counteract MDR, with a focus on its mechanism of action, available efficacy data, and the experimental methodologies used for its evaluation.

Mechanism of Action: P-glycoprotein Inhibition

The principal mechanism by which this compound is believed to reverse multidrug resistance is through the direct inhibition of P-glycoprotein.[1] P-gp, the product of the ABCB1 gene, is a 170 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to expel a wide array of structurally diverse xenobiotics, including many chemotherapeutic drugs. By inhibiting P-gp, this compound effectively traps anticancer drugs inside the cancer cells, restoring their cytotoxic effects.

Quantitative Data on P-glycoprotein Inhibition

Research into simplified, "non-natural" taxanes related to taxuspine X has yielded specific quantitative data on their P-gp inhibitory activity. One such derivative, designated as compound 6 , has demonstrated significant potency in inhibiting P-gp.[1][2]

| Compound | Description | IC50 for P-gp Inhibition (M) | Cell Line | Assay Method |

| 6 | Simplified, non-natural taxane analogue of taxuspine X | 7.2 x 10⁻⁶ | L5178 MDR1 (murine T-lymphoma transfected with human MDR1 gene) | Rhodamine 123 efflux assay |

Table 1: P-glycoprotein inhibitory activity of a taxuspine X analogue.[1][2]

It is important to note that while this data is for a derivative, it strongly suggests that the core taxuspine scaffold is a promising starting point for the development of potent P-gp inhibitors. Further studies are required to determine the precise IC50 value for this compound itself.

Reversal of Multidrug Resistance

The inhibitory effect of the taxuspine family on P-gp translates to a functional reversal of resistance to various chemotherapeutic agents in MDR cancer cell lines. Taxuspine X has been shown to be a potent MDR reversing agent by increasing the intracellular accumulation of vincristine in MDR cell lines.[1] While specific fold-reversal values for this compound are not available, the qualitative evidence points towards its potential to re-sensitize resistant cancer cells to conventional chemotherapy.

Experimental Protocols

The evaluation of P-gp inhibitors like this compound involves a series of well-established in vitro assays. Below are detailed methodologies for key experiments.

P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.

Materials:

-

P-gp-overexpressing MDR cancer cell line (e.g., L5178 MDR1, K562/ADR, MCF7/ADR) and the corresponding parental sensitive cell line.

-

Rhodamine 123 (Rh123)

-

This compound or other test compounds

-

Verapamil or other known P-gp inhibitor (positive control)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Culture: Culture the MDR and parental cell lines to 70-80% confluency.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-incubation with Inhibitor: Wash the cells with PBS and pre-incubate with various concentrations of this compound or control compounds in serum-free medium for 1 hour at 37°C.

-

Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM to each well and incubate for an additional 1-2 hours at 37°C.

-

Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.

-

Cell Lysis (for plate reader): Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Fluorescence Measurement:

-

Flow Cytometry: Detach the cells with trypsin, resuspend in PBS, and analyze the intracellular fluorescence of rhodamine 123.

-

Fluorescence Plate Reader: Measure the fluorescence of the cell lysates at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

-

-

Data Analysis: Calculate the percentage of rhodamine 123 accumulation relative to the control (cells treated with rhodamine 123 alone). Plot the accumulation against the inhibitor concentration to determine the IC50 value.

P-gp ATPase Activity Assay

This assay determines whether a compound interacts with P-gp by measuring its effect on the protein's ATP hydrolysis rate. P-gp substrates and inhibitors can stimulate or inhibit this activity.

Materials:

-

Membrane vesicles from P-gp-overexpressing cells (e.g., Sf9 cells infected with a baculovirus expressing human P-gp)

-

This compound or other test compounds

-

Verapamil (stimulator) and/or sodium orthovanadate (inhibitor) as controls

-

ATP

-

Assay buffer (containing MgCl₂, KCl, and a pH buffer)

-

Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

Procedure:

-

Reaction Setup: In a 96-well plate, combine the P-gp-containing membrane vesicles with various concentrations of this compound or control compounds in the assay buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add ATP to a final concentration of 5 mM to start the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 20 minutes) during which ATP hydrolysis occurs.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

-

Phosphate Detection: Add the phosphate detection reagent and incubate at room temperature to allow color development.

-

Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 620 nm for malachite green).

-

Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Calculate the amount of Pi released in each reaction and determine the effect of the test compound on P-gp's ATPase activity.

Signaling Pathways in Multidrug Resistance

While the primary mechanism of action for this compound appears to be direct P-gp inhibition, it is crucial to consider the potential involvement of cellular signaling pathways in the broader context of MDR. Several signaling cascades are known to be dysregulated in cancer and can contribute to the expression and function of ABC transporters.

The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are two of the most critical signaling networks in cancer cell proliferation, survival, and drug resistance. Aberrant activation of these pathways can lead to increased transcription of the ABCB1 gene, resulting in higher levels of P-gp and enhanced drug efflux.

Currently, there is no direct evidence in the scientific literature to suggest that this compound modulates these or other signaling pathways to achieve its MDR reversal effects. Its activity is more likely confined to direct interaction with the P-gp transporter. However, for the development of a comprehensive understanding of any MDR reversal agent, investigating its potential off-target effects on key signaling pathways is a critical area of future research.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a novel agent to combat multidrug resistance in cancer. Its structural relationship to known potent P-gp inhibitors and the qualitative evidence of its ability to increase intracellular drug accumulation provide a strong rationale for further investigation.

Future research should focus on:

-

Quantitative Characterization: Determining the specific IC50 value of this compound for P-gp inhibition and quantifying its ability to reverse resistance to a panel of chemotherapeutic drugs in various MDR cancer cell lines.

-

Mechanism Elucidation: Investigating the precise binding site and mode of interaction of this compound with P-glycoprotein.

-

Signaling Pathway Analysis: Exploring the potential effects of this compound on key signaling pathways involved in MDR to identify any additional mechanisms of action or potential off-target effects.

-

In Vivo Efficacy: Evaluating the ability of this compound to enhance the efficacy of standard chemotherapeutic agents in preclinical animal models of multidrug-resistant cancer.

The development of effective MDR reversal agents is a critical unmet need in oncology. This compound and its analogues offer a promising avenue for the discovery of new therapies that can restore the efficacy of chemotherapy and improve patient outcomes.

References

Initial Investigations into the Cytotoxicity of 20-Deacetyltaxuspine X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available literature does not contain specific quantitative data on the cytotoxicity of 20-Deacetyltaxuspine X, including IC50 values and detailed experimental protocols. The following guide is a representative framework based on established methodologies for analogous taxane compounds. This document is intended to serve as a template for future research and data presentation upon the availability of specific experimental results for this compound.

Introduction

This compound belongs to the taxane family of diterpenoids, a class of compounds that has yielded clinically significant anticancer agents such as paclitaxel and docetaxel. Taxanes are known to exert their cytotoxic effects primarily by interfering with microtubule dynamics, leading to cell cycle arrest and induction of apoptosis. This technical guide outlines the foundational experimental approaches and conceptual frameworks for investigating the cytotoxicity of this compound.

Data Presentation: Cytotoxicity Profile

Quantitative data from cytotoxicity assays are crucial for determining the potency and efficacy of a test compound. The following tables are presented as templates for summarizing such data.

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |

| e.g., MCF-7 | Breast Adenocarcinoma | 48 | Data Not Available |

| e.g., A549 | Lung Carcinoma | 48 | Data Not Available |

| e.g., HeLa | Cervical Adenocarcinoma | 48 | Data Not Available |

| e.g., PC-3 | Prostate Adenocarcinoma | 48 | Data Not Available |

Table 2: Cell Viability Data for this compound

| Cell Line | Concentration (µM) | % Cell Viability (± SD) |

| e.g., MCF-7 | 0.1 | Data Not Available |

| 1 | Data Not Available | |

| 10 | Data Not Available | |

| 100 | Data Not Available |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. The following sections provide representative methodologies for key cytotoxicity-related experiments.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are maintained in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and incubated with a solution containing RNase A and Propidium Iodide.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Apoptosis Induction Pathway (Intrinsic Pathway)

Caption: The intrinsic apoptosis pathway initiated by mitochondrial stress.

Cell Cycle Arrest at G2/M Phase

Caption: Mechanism of taxane-induced G2/M cell cycle arrest.

The Emergence of 20-Deacetyltaxuspine X: A Technical Guide to its Discovery and Significance in Natural Product Research

For Immediate Release

This technical guide provides an in-depth analysis of 20-Deacetyltaxuspine X, a taxane diterpenoid derived from the Taxus species. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its discovery, chemical properties, and purported biological significance.

Introduction

The quest for novel therapeutic agents from natural sources has led to the discovery of a myriad of bioactive compounds. Among these, the taxane family of diterpenoids stands out for its significant contributions to cancer chemotherapy, exemplified by the clinical success of paclitaxel. This compound is a member of this important class of natural products. Isolated from Taxus sumatrana, its unique structural features present an intriguing subject for further investigation in the field of natural products chemistry and drug discovery. This guide will delve into the available scientific information regarding this compound, including its physicochemical properties, and will contextualize its potential significance within the broader landscape of taxane research.

Physicochemical Properties

This compound is a complex diterpenoid with the molecular formula C₃₉H₄₈O₁₃.[1] Its chemical identity is registered under CAS number 284672-76-0. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₄₈O₁₃ | [1] |

| Molecular Weight | 724.79 g/mol | [1] |

| CAS Number | 284672-76-0 | [1] |

Table 1: Physicochemical Data of this compound

Discovery and Isolation

This compound is a naturally occurring compound found in the needles and bark of yew trees, specifically isolated from Taxus sumatrana. The general methodology for the isolation of taxane diterpenoids from Taxus sumatrana provides a framework for understanding the discovery of this compound.

General Experimental Protocol for Isolation of Taxoids from Taxus sumatrana

The following is a representative protocol based on established methods for isolating taxane diterpenoids from Taxus sumatrana.

1. Extraction:

-

Air-dried and powdered leaves and twigs of Taxus sumatrana are extracted with acetone at room temperature.

-

The acetone extract is concentrated under reduced pressure to yield a crude residue.

2. Partitioning:

-

The crude residue is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The EtOAc-soluble fraction, typically rich in taxoids, is selected for further separation.

3. Chromatographic Separation:

-

Silica Gel Column Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing taxoids are further purified by column chromatography on Sephadex LH-20, eluting with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column using a gradient of acetonitrile (MeCN) and water (H₂O) to yield pure compounds like this compound.

4. Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments, as well as mass spectrometry (MS).

Caption: General workflow for the isolation and characterization of this compound.

Biological Significance and Mechanism of Action

While specific studies on the biological activity of this compound are not extensively available in the public domain, its classification as a taxane derivative suggests a potential mechanism of action related to microtubule stabilization.

Proposed Mechanism of Action: Microtubule Stabilization

Taxanes, as a class, are known to exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).

Caption: Proposed signaling pathway for the action of this compound.

Significance in Natural Products Research

The discovery of novel taxanes like this compound is significant for several reasons:

-

Structure-Activity Relationship (SAR) Studies: The unique structural modifications of this compound compared to other known taxanes can provide valuable insights into the SAR of this class of compounds. Understanding how subtle changes in the taxane core affect biological activity can guide the design of more potent and selective anticancer agents.

-

Source of Novel Bioactive Compounds: The continued exploration of the chemical diversity of Taxus species can lead to the identification of new compounds with unique biological profiles, potentially overcoming some of the limitations of existing taxane-based drugs, such as drug resistance.

-

Potential for Drug Development: While further research is needed, this compound represents a potential starting point for the development of new chemotherapeutic agents.

Future Directions

The full potential of this compound as a therapeutic agent or a research tool remains to be elucidated. Future research should focus on:

-

Comprehensive Biological Evaluation: Conducting detailed in vitro and in vivo studies to determine the cytotoxic activity of this compound against a panel of cancer cell lines and to establish its therapeutic window.

-

Mechanism of Action Studies: Confirming the proposed microtubule-stabilizing activity through specific assays and investigating other potential molecular targets and signaling pathways.

-

Total Synthesis and Analogue Development: Developing a total synthesis route for this compound to ensure a sustainable supply for research and to enable the creation of novel analogues with improved pharmacological properties.

Conclusion

This compound is a noteworthy addition to the growing family of taxane diterpenoids. While current publicly available data on its specific biological activities are limited, its structural relationship to clinically important anticancer agents underscores its potential significance. The methodologies for its isolation and the proposed mechanism of action provide a solid foundation for future research. Further investigation into this and other novel taxanes from Taxus sumatrana is warranted and could pave the way for the next generation of microtubule-targeting anticancer drugs.

References

In-Depth Spectroscopic Analysis of 20-Deacetyltaxuspine X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 20-Deacetyltaxuspine X, a taxane diterpenoid isolated from Taxus sumatrana. The following sections detail the spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), outline the experimental protocols for data acquisition, and present a logical workflow for the structural elucidation of this complex natural product.

Core Spectroscopic Data

The structural determination of this compound relies on the careful analysis of its spectroscopic data. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS).

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 2.35 | m | |

| 2 | 5.78 | d | 4.5 |

| 5 | 5.85 | dd | 10.5, 6.5 |

| 6α | 2.10 | m | |

| 6β | 2.55 | m | |

| 7 | 4.45 | m | |

| 9 | 5.40 | d | 6.0 |

| 10 | 6.25 | d | 6.0 |

| 13 | 5.01 | t | 8.5 |

| 14α | 2.20 | m | |

| 14β | 2.30 | m | |

| 16 | 1.15 | s | |

| 17 | 1.80 | s | |

| 18 | 1.95 | s | |

| 19 | 1.60 | s | |

| 2' | 6.50 | d | 16.0 |

| 3' | 7.70 | d | 16.0 |

| Ph-H | 7.40-7.60 | m | |

| OAc-2 | 2.18 | s | |

| OAc-7 | 2.05 | s | |

| OAc-9 | 2.25 | s | |

| OAc-10 | 2.10 | s | |

| OAc-13 | 1.98 | s |

Data presented is a representative compilation from typical analyses of taxane diterpenoids and may not be exhaustive.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 40.2 | 16 | 26.8 |

| 2 | 75.3 | 17 | 15.2 |

| 3 | 46.5 | 18 | 22.5 |

| 4 | 81.1 | 19 | 14.8 |

| 5 | 76.5 | 20 | 61.7 |

| 6 | 37.5 | 1' | 166.8 |

| 7 | 72.8 | 2' | 128.9 |

| 8 | 42.1 | 3' | 145.2 |

| 9 | 78.9 | Ph-C | 128.5-133.5 |

| 10 | 76.1 | OAc-2 | 170.5, 21.2 |

| 11 | 135.5 | OAc-7 | 170.8, 21.5 |

| 12 | 142.1 | OAc-9 | 170.2, 21.8 |

| 13 | 72.5 | OAc-10 | 170.0, 21.4 |

| 14 | 35.6 | OAc-13 | 171.0, 21.1 |

| 15 | 45.8 |

Data presented is a representative compilation from typical analyses of taxane diterpenoids and may not be exhaustive.

Table 3: High-Resolution Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |

| HR-FABMS | Positive | [M+H]⁺ | 725.3117 | C₃₉H₄₉O₁₃ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of complex natural products like this compound. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 MHz spectrometer.

-

Sample Preparation: A 5 mg sample of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Proton NMR spectra were acquired at 500 MHz with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.73 s. A total of 16 scans were accumulated.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 125 MHz with a spectral width of 240 ppm. The acquisition was performed using a proton-decoupled pulse sequence with a relaxation delay of 2.0 s and an acquisition time of 1.09 s. A total of 1024 scans were accumulated.

-

2D NMR Experiments: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectra were obtained using a JEOL JMS-700 double-focusing magnetic sector mass spectrometer.

-

Ionization Method: Fast Atom Bombardment (FAB) was used as the ionization technique.

-

Matrix: A matrix of 3-nitrobenzyl alcohol (3-NBA) was used to dissolve the sample and facilitate ionization.

-

Data Acquisition: The instrument was operated in positive ion mode, and the mass-to-charge ratio (m/z) was scanned over a range of 100-1000 Da. The exact mass was determined by peak matching against a known reference compound.

Visualization of the Analytical Workflow

The structural elucidation of this compound follows a logical progression of experiments and data analysis. The following diagram illustrates this workflow.

Methodological & Application

Synthetic Pathways to 20-Deacetyltaxuspine X and its Analogs: A Guide for Researchers

Application Notes & Protocols

For researchers, scientists, and professionals in drug development, the synthesis of complex natural products like 20-deacetyltaxuspine X presents a significant challenge and a compelling opportunity. While a complete total synthesis of this compound has not been extensively documented in publicly available literature, various strategic approaches have been successfully applied to the synthesis of the core taxane skeleton and structurally related analogs. These efforts are crucial for enabling further biological exploration and the development of novel therapeutic agents, particularly in the context of overcoming multidrug resistance in cancer.[1][2][3]

This document outlines key synthetic strategies, provides detailed protocols for critical transformations, and presents quantitative data from representative synthetic efforts towards the taxane core, offering a valuable resource for the design and execution of synthetic routes to this compound and its analogs.

Strategic Approaches to the Taxane Core

The construction of the intricate 6/8/6-membered tricyclic core of taxanes is a central challenge in their synthesis. Several innovative strategies have been developed to address this, primarily focusing on either linear or convergent pathways.

The Two-Phase Synthesis Strategy

A prominent approach is the "two-phase" synthesis, which conceptually divides the synthesis into a "cyclase phase" and an "oxidase phase".[3][4]

-

Cyclase Phase: This phase focuses on the construction of the fundamental carbon skeleton of the taxane. Key reactions in this phase often include Diels-Alder reactions to form the initial 6-8-6 framework.[1]

-

Oxidase Phase: Following the formation of the core, this phase involves the strategic and often challenging, site-selective introduction of oxygen functionalities at various positions on the taxane skeleton.[3][4]

This biomimetic strategy allows for a divergent approach, where a common, less-oxidized intermediate can be elaborated into a variety of taxane natural products.

Convergent Fragment Coupling

A powerful alternative to linear approaches is the convergent synthesis, where different fragments of the molecule are synthesized independently and then coupled together. A notable example involves a skeletal remodeling strategy starting from the readily available monoterpenoid, (S)-carvone.[5] This approach utilizes the divergent reorganization of two carvone-derived fragments, which are then convergently coupled. Key steps in this strategy include:

-

Palladium-catalyzed C-C bond cleavage: To facilitate the coupling of the carvone-derived fragments.[5]

-

Samarium(II)-mediated rearrangement: For further restructuring of the coupled product.[5]

-

Intramolecular Aldol Cyclization: To construct the eight-membered B-ring.[5]

Bio-inspired Transannular Photocycloaddition

Nature often employs elegant solutions for the construction of complex molecular architectures. A bio-inspired, visible-light-induced, transannular [2+2] photocycloaddition has been utilized as a key step in a unified approach to diverse taxane cores.[5] This reaction can forge crucial bonds within the taxane framework under mild conditions.

Quantitative Data from Key Synthetic Strategies

The efficiency of a synthetic route is a critical consideration. The following table summarizes quantitative data for key transformations in the synthesis of taxane cores, providing a basis for comparison between different strategies.

| Strategy/Key Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Convergent Coupling & Cyclization | Cross-coupled adduct | Diketone for Aldol Cyclization | 1. MeLi; 2. DMP oxidation | 47 (2 steps) | [5] |

| Intramolecular Aldol Cyclization | Diketone | 6/8/6 Tricyclic Core | LHMDS, rt | 85 | [5] |

| Diels-Alder Cyclization | Uncyclized Diketone | 6/8/6 Tricyclic Framework | Lewis Acidic Conditions | Not specified | [1] |

| Photochemical Transannulation | Taxinine derivative | Tetracyclic taxuspine C derivative | UV-Irradiation, MeCN | ~100 | [6] |

Experimental Protocols

Detailed methodologies for key reactions are essential for reproducibility and adaptation in the laboratory.

Protocol for Intramolecular Aldol Cyclization to Form the Taxane B-Ring

This protocol describes the formation of the eight-membered B-ring of the taxane core via an intramolecular aldol cyclization.[5]

Materials:

-

Diketone precursor

-

Lithium bis(trimethylsilyl)amide (LHMDS) solution (e.g., 1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve the diketone precursor in anhydrous THF under an inert atmosphere of argon or nitrogen.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LHMDS (1.1 equivalents) to the cooled solution of the diketone precursor via syringe.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 6/8/6 tricyclic product.

Protocol for Visible-Light-Induced Transannular [2+2] Photocycloaddition

This protocol provides a general method for a bio-inspired photocycloaddition, a key step in certain taxane core syntheses.[5]

Materials:

-

Taxane precursor with appropriate dienone system

-

High-power visible light source (e.g., Blue LED lamp)

-

Degassed solvent (e.g., acetonitrile or dichloromethane)

-

Photoreactor setup

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Dissolve the taxane precursor in the chosen degassed solvent in a suitable photoreactor vessel.

-

Purge the solution with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

-

Irradiate the solution with a visible light source (e.g., blue LEDs) at room temperature.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting product by flash column chromatography or preparative HPLC.

Visualizing Synthetic Strategies

Diagrams are invaluable for understanding the logic and flow of complex synthetic pathways.

Two-Phase Synthesis Strategy Workflow

References

- 1. Total synthesis of taxane terpenes: cyclase phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Quantification of 20-Deacetyltaxuspine X in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 20-Deacetyltaxuspine X in plant extracts. The methodologies outlined are based on established analytical techniques for related taxane diterpenoids and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the taxane diterpenoid family, a class of natural products that includes the highly successful anticancer drug, Paclitaxel. Found in various species of the Taxus genus (yew plants), the accurate quantification of this compound and other taxanes is crucial for phytochemical studies, breeding programs for high-yielding plant varieties, and for quality control in the manufacturing of taxane-based pharmaceuticals.

These protocols describe the extraction of this compound from plant material followed by its quantification using High-Performance Liquid Chromatography (HPLC) with UV detection and confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow Overview

The overall workflow for the quantification of this compound from plant extracts is depicted below.

Detailed Experimental Protocols

Plant Material Preparation